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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for selected

palladium-catalyzed annulation reactions. These methods offer efficient pathways to construct

complex heterocyclic and carbocyclic frameworks, which are prevalent in pharmaceuticals and

natural products.

Larock Indole Synthesis: Palladium-Catalyzed
Annulation of o-Iodoanilines and Internal Alkynes
The Larock indole synthesis is a powerful and versatile method for the preparation of 2,3-

disubstituted indoles via a palladium-catalyzed heteroannulation of an o-iodoaniline with a

disubstituted alkyne.[1][2][3][4] This reaction is highly valued for its broad substrate scope and

functional group tolerance.[3][5][6]

Reaction Scheme:
Data Presentation
Table 1: Substrate Scope for the Larock Indole Synthesis.[6]
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Entry o-Iodoaniline Alkyne Product Yield (%)

1 2-Iodoaniline
Diphenylacetylen

e

2,3-

Diphenylindole
95

2
2-Iodo-4-

methylaniline

Diphenylacetylen

e

5-Methyl-2,3-

diphenylindole
92

3
2-Iodo-4-

nitroaniline

Diphenylacetylen

e

5-Nitro-2,3-

diphenylindole
75

4
N-Methyl-2-

iodoaniline

Diphenylacetylen

e

1-Methyl-2,3-

diphenylindole
88

5 2-Iodoaniline
1-Phenyl-1-

propyne

2-Methyl-3-

phenylindole
85

6 2-Iodoaniline 3-Hexyne 2,3-Diethylindole 89

Experimental Protocol: General Procedure for the
Larock Indole Synthesis[5][6]
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added Pd(OAc)₂ (5.6 mg,

0.025 mmol, 5 mol%), anhydrous LiCl (42 mg, 1.0 mmol), and anhydrous K₂CO₃ (276 mg, 2.0

mmol). The tube is evacuated and backfilled with argon (this cycle is repeated three times).

Under a positive pressure of argon, 2-iodoaniline (219 mg, 1.0 mmol), the internal alkyne (2.0

mmol), and anhydrous DMF (5 mL) are added via syringe. The reaction mixture is then heated

to 100 °C and stirred for 12-24 hours, while monitoring the reaction progress by TLC. Upon

completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20

mL), and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over

anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is

purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted

indole.

Signaling Pathway Diagram
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Catalytic cycle for the Larock indole synthesis.

Synthesis of 2,3-Dihydrobenzofurans via Palladium-
Catalyzed [4+1] Annulation
The palladium-catalyzed annulation of o-iodoaryl acetates with 1,3-dienes provides an efficient

route to 2,3-dihydrobenzofurans, which are important structural motifs in many biologically

active compounds.[7]

Reaction Scheme:
Data Presentation
Table 2: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1308681?utm_src=pdf-body-img
https://www.jstage.jst.go.jp/article/bbb/advpub/0/advpub_80179/_pdf/-char/ja
https://www.jstage.jst.go.jp/article/bbb/advpub/0/advpub_80179/_pdf/-char/ja
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
o-Iodoaryl
Acetate

1,3-Diene Product Yield (%)

1
2-Iodophenyl

acetate
1,3-Butadiene

2-Vinyl-2,3-

dihydrobenzofura

n

85

2

2-Iodo-4-

methylphenyl

acetate

1,3-Butadiene

5-Methyl-2-vinyl-

2,3-

dihydrobenzofura

n

82

3
2-Iodophenyl

acetate
Isoprene

2-Isopropenyl-

2,3-

dihydrobenzofura

n

88

4
2-Iodophenyl

acetate

2,3-Dimethyl-1,3-

butadiene

2,2-Dimethyl-3-

vinyl-2,3-

dihydrobenzofura

n

75

5

2-Iodo-4-

methoxyphenyl

acetate

1,3-Butadiene

5-Methoxy-2-

vinyl-2,3-

dihydrobenzofura

n

78

Experimental Protocol: General Procedure for the
Synthesis of 2,3-Dihydrobenzofurans[7]
In a sealed tube, Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), PPh₃ (13.1 mg, 0.05 mmol, 10

mol%), and Ag₂CO₃ (413 mg, 1.5 mmol) are placed. The tube is evacuated and backfilled with

argon. The o-iodoaryl acetate (1.0 mmol), the 1,3-diene (2.0 mmol), and anhydrous acetonitrile

(5 mL) are then added. The tube is sealed and the mixture is stirred at 80 °C for 12 hours. After

cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the

filtrate is concentrated under reduced pressure. The residue is purified by flash column

chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.
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Experimental Workflow Diagram
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Workflow for dihydrobenzofuran synthesis.

Synthesis of Functionalized Indolines via Palladium-
Catalyzed Annulation of Haloanilines and Strained
Alkenes
The palladium-catalyzed annulation of haloanilines with strained alkenes, such as

norbornadiene, provides a versatile route to functionalized indoline scaffolds. Norbornadiene
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can serve as an acetylene synthon in this transformation.[8]

Reaction Scheme:
Data Presentation
Table 3: Palladium-Catalyzed Annulation of Haloanilines with Norbornadiene.[8]

Entry Haloaniline Product Yield (%)

1 N-Boc-2-bromoaniline
Fused indoline from

N-Boc-aniline
85

2 N-Ts-2-bromoaniline
Fused indoline from

N-Ts-aniline
78

3
N-Boc-2-bromo-4-

methylaniline

5-Methyl fused

indoline derivative
82

4 N-Boc-2-iodoaniline
Fused indoline from

N-Boc-aniline
92

5
N-Boc-2-bromo-4-

fluoroaniline

5-Fluoro fused

indoline derivative
75

Experimental Protocol: General Procedure for the
Synthesis of Functionalized Indolines[8]
A mixture of the haloaniline (1.0 mmol), norbornadiene (2.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05

mmol, 5 mol%), P(o-tol)₃ (30.4 mg, 0.1 mmol, 10 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol) in

anhydrous toluene (5 mL) is placed in a sealed tube. The mixture is degassed with argon for 10

minutes and then heated at 110 °C for 16 hours. After cooling to room temperature, the

reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a short pad of silica

gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash

column chromatography on silica gel to give the desired functionalized indoline.

Logical Relationship Diagram
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Haloaniline Norbornadiene Pd(OAc)₂ / P(o-tol)₃ Cs₂CO₃ Toluene Heating at 110 °C Annulation Reaction Functionalized Indoline
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Inputs and output of indoline synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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